molecular formula C16H14ClN3O3S2 B2647255 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole CAS No. 2034416-56-1

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole

Cat. No. B2647255
CAS RN: 2034416-56-1
M. Wt: 395.88
InChI Key: HTRUIIRLUHJVMF-UHFFFAOYSA-N
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Description

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in a variety of fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Scientific Research Applications

Anticancer Potential

Compounds within the oxadiazole family, notably those with substitutions similar to the specified chemical structure, have been investigated for their anticancer properties. A study by Zhang et al. (2005) discovered that certain 3-aryl-5-aryl-1,2,4-oxadiazoles, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, induce apoptosis in breast and colorectal cancer cell lines through caspase- and cell-based assays. These compounds were found to cause cell cycle arrest followed by apoptosis, highlighting their potential as anticancer agents with specific molecular targets identified, such as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Synthesis and Structural Analysis

The synthesis of new modified aza heterocycles based on 5-(2-chloro-1-nitroalkyl)-3-phenyl- and 5-(2-chloro-1-nitroalkyl)-3-methyl-1,2,4-oxadiazoles has been explored, demonstrating the flexibility of oxadiazole derivatives in generating compounds with potential therapeutic applications. These studies involve the reaction of oxadiazoles with various reagents to yield derivatives that could be further explored for their biological activities (Tyrkov, 2006).

Antimicrobial and Cytotoxic Activities

Research into sulfone-linked bis heterocycles has revealed that certain pyrrolyl and pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles exhibit notable antimicrobial activity and cytotoxicity. This suggests that modifications of the oxadiazole core can lead to compounds with diverse biological activities, potentially useful in the treatment of infections and as anticancer agents (Muralikrishna et al., 2012).

Antitubercular Activity

The development of novel pyrrole derivatives, including those with 1,3,4-oxadiazolyl substituents, for antitubercular applications has been investigated. These compounds have been evaluated for their in vitro antitubercular activity, providing insights into the structure-activity relationships necessary for effective antitubercular agents. Such research underlines the potential of oxadiazole derivatives in addressing infectious diseases beyond their anticancer applications (Joshi et al., 2015).

properties

IUPAC Name

3-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c17-13-6-7-14(24-13)25(21,22)20-9-8-12(10-20)15-18-16(23-19-15)11-4-2-1-3-5-11/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRUIIRLUHJVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole

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